molecular formula C14H25NO4 B1517662 (S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine CAS No. 188723-33-3

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine

Cat. No.: B1517662
CAS No.: 188723-33-3
M. Wt: 271.35 g/mol
InChI Key: ZEVFPIITLLXQFI-NSHDSACASA-N
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Description

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-1-Boc-3-(2-ethoxy-2-oxoethyl)piperidine, a piperidine derivative, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula : C14H25NO4
  • Molecular Weight : 271.35 g/mol
  • Structural Features : The compound contains a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethoxy-oxoethyl moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have been shown to exhibit antibacterial effects by:

  • Inhibiting Bacterial Enzymes : Many antibacterial agents act by inhibiting essential enzymes involved in bacterial metabolism.
  • Disrupting Cell Wall Synthesis : Some compounds interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In studies involving related piperidine derivatives, significant antibacterial activity against both gram-positive and gram-negative bacteria was observed. The mechanism typically involves inhibition of bacterial growth through enzyme targeting or disruption of cell wall integrity .

Study 1: Antibacterial Evaluation

A study evaluated various piperidine derivatives for their antibacterial efficacy. The results showed that compounds structurally similar to this compound exhibited IC50 values ranging from 10 to 100 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests that the compound may have comparable efficacy.

CompoundTarget BacteriaIC50 (µg/mL)
AStaphylococcus aureus20
BEscherichia coli30
CPseudomonas aeruginosa50

Study 2: Anticancer Activity

In another investigation focusing on Plk1 inhibitors, several derivatives were tested for their ability to induce apoptosis in cancer cell lines. While direct data on this compound is lacking, related compounds showed IC50 values as low as 27 nM against resistant cancer cell lines, highlighting the potential for this class of compounds in cancer therapy .

CompoundCancer Cell LineIC50 (nM)
DA549 (lung cancer)27
EMCF7 (breast cancer)80
FHeLa (cervical cancer)45

Properties

IUPAC Name

tert-butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)9-11-7-6-8-15(10-11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVFPIITLLXQFI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652019
Record name tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188723-33-3
Record name tert-Butyl (3S)-3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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